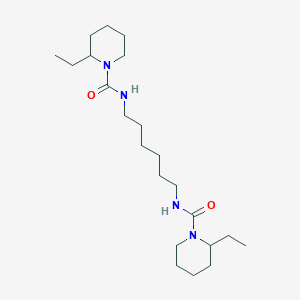![molecular formula C14H17N3O5 B5115667 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide, also known as NBOMe-CP or 25C-NBOMe, is a synthetic compound that belongs to the class of N-methoxybenzyl derivatives. It is a potent agonist of the serotonin 2A receptor, which is responsible for modulating various physiological and psychological functions in the brain. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide exerts its effects by binding to and activating the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. This receptor is involved in the modulation of various physiological and psychological functions in the brain, including mood regulation, perception, and cognition. Activation of the serotonin 2A receptor by this compound leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and other physiological functions. It has also been shown to increase neuronal activity in certain brain regions, particularly those involved in perception and cognition.
Advantages and Limitations for Lab Experiments
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the physiological and psychological effects of receptor activation. It is also relatively stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also several limitations to the use of this compound in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, which means that its effects and potential side effects are not well understood. Additionally, its potency and selectivity may make it difficult to interpret the results of experiments, as it may have off-target effects on other receptors and signaling pathways.
Future Directions
There are several future directions for research on 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved potency, selectivity, and safety profiles. Additionally, further research is needed to understand the long-term effects of this compound on the brain and to determine its potential for abuse and addiction.
Synthesis Methods
The synthesis of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide involves a multi-step process that starts with the preparation of 2,5-dimethoxyphenethylamine, followed by the reaction with 2-nitropropane to yield 2,5-dimethoxyphenethyl-2-nitropropene. This intermediate is then reduced to the corresponding amine using sodium borohydride, and subsequently reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde to give the final product, this compound. The synthesis of this compound requires advanced organic chemistry techniques and equipment, and should only be performed by trained professionals in a controlled laboratory environment.
Scientific Research Applications
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to be a potent agonist of the serotonin 2A receptor, which is involved in various physiological and psychological functions in the brain, including mood regulation, perception, and cognition. Studies have also suggested that this compound may have therapeutic potential in the treatment of certain neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Properties
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c15-14(18)9-1-3-16(4-2-9)7-10-5-12-13(22-8-21-12)6-11(10)17(19)20/h5-6,9H,1-4,7-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBGBWTNXVJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)



![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
